Ethyl 4-oxoundeca-7,10-dienoate
Description
Significance of Polyunsaturated Ketone-Esters as Synthetic Intermediates
Polyunsaturated ketone-esters, such as ethyl 4-oxoundeca-7,10-dienoate, are highly prized as synthetic intermediates due to their multiple reactive sites. The ketone and ester groups can undergo a variety of nucleophilic addition and substitution reactions, while the double bonds are amenable to additions, cyclizations, and metathesis reactions. This rich reactivity allows chemists to elaborate these molecules into a diverse array of more complex structures, including those found in pharmaceuticals and other biologically active compounds.
The presence of both electron-withdrawing groups (the ketone and ester) and sites of unsaturation influences the reactivity of the entire molecule. For instance, the carbon-carbon double bonds can be activated towards certain reactions due to the presence of the nearby carbonyl groups. This interplay of functional groups provides chemists with a fine degree of control over the synthetic transformations they can perform.
Overview of Structurally Related Natural Products and Their Biosynthetic Relevance
While this compound itself has not been reported as a natural product, structurally similar motifs are found in various compounds derived from natural sources. For example, 12-hydroxy-7-oxo-octadeca-8,10-dienoic acid is a natural product that shares the core feature of a ketone conjugated with a diene system. naturalproducts.net
| Compound Name | Molecular Formula | Structural Features | Natural Source (if known) |
|---|---|---|---|
| 12-hydroxy-7-oxo-octadeca-8,10-dienoic acid | C18H30O4 | Oxo-dienoic acid | Not specified |
The biosynthesis of such polyunsaturated fatty acid derivatives often involves enzymatic oxidation and isomerization of long-chain fatty acids. Enzymes such as lipoxygenases can introduce oxygen and create conjugated double bond systems, which can then be further modified to produce a variety of bioactive molecules. These natural products play diverse roles in biology, from signaling molecules to defense compounds.
Historical Context and Evolution of Synthetic Strategies for Oxodienoate Systems
The synthesis of unsaturated esters and ketones has a long history in organic chemistry. nih.gov Early methods often involved multi-step sequences with harsh reaction conditions. However, the development of modern synthetic methods has provided more efficient and selective ways to construct these molecules.
For the synthesis of γ-keto esters, a class of compounds to which this compound belongs, various strategies have been developed. One-pot syntheses, which combine multiple reaction steps into a single procedure, have become increasingly popular. For example, the conjugate addition of nitroalkanes to α,β-unsaturated esters provides a direct route to γ-keto esters. organic-chemistry.org Other methods include the oxidation of γ-hydroxy esters and the coupling of enolates with electrophilic reagents. The ongoing evolution of synthetic methodologies continues to provide chemists with more powerful tools for the construction of complex molecules like oxodienoate esters.
Defining the Research Scope for this compound
While specific research on this compound is limited, its structural features suggest several avenues for future investigation. Its potential as a precursor to novel heterocyclic compounds, through intramolecular cyclization reactions, is a promising area of research. Furthermore, its polyunsaturated nature makes it a candidate for polymerization studies, potentially leading to new materials with interesting properties. The exploration of its biological activity, given its similarity to naturally occurring signaling molecules, could also be a fruitful line of inquiry.
Below is a table summarizing the key chemical information for this compound and a related compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C13H20O3 | 224.29 | Ester, Ketone, Diene |
| Ethyl (4Z)-4,7-octadienoate | C10H16O2 | 168.23 | Ester, Diene |
Properties
CAS No. |
90162-79-1 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 4-oxoundeca-7,10-dienoate |
InChI |
InChI=1S/C13H20O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3,6-7H,1,4-5,8-11H2,2H3 |
InChI Key |
FTAYKHCKPBVHED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC=CCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Oxoundeca 7,10 Dienoate and Analogues
Strategic Retrosynthetic Analysis of the Ethyl 4-oxoundeca-7,10-dienoate Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and key intermediate fragments.
The structure of this compound features several key functional groups that serve as logical points for disconnection. The most apparent disconnections are at the carbon-carbon double bonds and the bond alpha to the ketone.
Disconnection 1 (C4-C5): A primary disconnection can be made at the C4-C5 bond, adjacent to the keto group. This suggests a Michael addition-type reaction, breaking the molecule into a two-carbon synthon (related to ethyl acetate) and a nine-carbon α,β-unsaturated ketone fragment.
Disconnection 2 (C7=C8): The C7=C8 double bond is a prime candidate for disconnection via olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This breaks the molecule into an aldehyde fragment and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion.
Disconnection 3 (C10=C11): The terminal double bond can be disconnected using olefin metathesis strategies.
Disconnection 4 (C2=C3 and C6-C7): A powerful disconnection strategy involves recognizing the α,β-unsaturated ester (enoate) and the dienone system. This suggests a convergent approach where these key fragments are synthesized separately.
Based on these disconnections, several key synthetic fragments can be identified:
Fragment A: An ethyl-containing nucleophile (e.g., ethyl lithioacetate).
Fragment B: A dienone precursor, such as hepta-4,7-dienal.
Fragment C: A phosphonate reagent for HWE olefination, such as diethyl (3-butenyl)phosphonate.
Fragment D: Simpler alkenes for cross-metathesis, like ethyl acrylate (B77674) and 1,4-pentadiene (B1346968).
Synthetic strategies can be broadly categorized as either linear or convergent.
For a molecule like this compound, a convergent approach is highly advantageous. For instance, one fragment containing the ethyl enoate moiety could be prepared separately from the diene fragment. These two major fragments would then be coupled late in the synthesis, maximizing efficiency.
Construction of the Diene and Enoate Moieties
The formation of the diene and enoate functionalities with high stereochemical control is crucial for the successful synthesis of the target molecule.
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. beilstein-journals.orgutc.edu Cross-metathesis (CM), in particular, allows for the coupling of two different terminal alkenes. The synthesis of the target structure could be envisioned via a cross-metathesis reaction between a suitable diene and ethyl acrylate, catalyzed by a ruthenium-based catalyst like Grubbs' second-generation catalyst. researchgate.netnih.gov
A potential cross-metathesis strategy could involve the reaction of 1,4-pentadiene with ethyl acrylate. However, controlling the selectivity of such a reaction can be challenging. A more controlled approach might involve the metathesis of a precursor molecule that already contains part of the carbon skeleton. For example, the cross-metathesis of ethyl 10-undecenoate with an acrylate has been studied, demonstrating the feasibility of this type of coupling. researchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Selectivity/Yield | Reference |
| Nitro-Grela catalyst | Ethyl 10-undecenoate | Methyl Acrylate | Toluene, 80 °C | Moderate TON | researchgate.net |
| Hoveyda-Grubbs 2nd Gen | Allyl Benzene | cis-1,4-diacetoxy-2-butene | Not specified | Efficient | nih.gov |
| Grubbs 2nd Gen | Terminal Diene | - | Dichloromethane, Reflux | High (for RCM) | utc.edu |
This table presents data from analogous reactions to illustrate the principles of olefin metathesis.
The Wittig reaction and its modifications are fundamental methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, is particularly effective for the synthesis of α,β-unsaturated esters and ketones, typically affording the (E)-alkene with high selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org
In a convergent synthesis of this compound, the C7=C8 double bond could be formed using an HWE reaction. This would involve reacting an aldehyde, such as 3-oxohex-5-enal, with a stabilized phosphonate ylide derived from a phosphonate like diethyl (3-butenyl)phosphonate. The use of stabilized phosphonates strongly favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.orgnumberanalytics.com
| Reaction Type | Aldehyde/Ketone | Phosphonate/Ylide | Base/Conditions | Outcome | Reference |
| HWE | Aldehydes | Stabilized phosphonate carbanions | NaH, NaOMe, BuLi | Predominantly (E)-alkenes | wikipedia.orgorganic-chemistry.org |
| Still-Gennari HWE | Aldehydes | Trifluoromethyl-bearing phosphonates | KHMDS, 18-crown-6 | Predominantly (Z)-alkenes | nrochemistry.com |
| Wittig | Aldehydes, Ketones | Non-stabilized ylides | n-BuLi, NaH, NaNH2 | Predominantly (Z)-alkenes | libretexts.orgorganic-chemistry.org |
| Schlosser-Wittig | Aldehydes | Non-stabilized ylides | Phenyllithium, low temp | Predominantly (E)-alkenes | wikipedia.org |
This table compares different olefination reactions and their typical stereochemical outcomes.
The HWE reaction is advantageous because the byproduct, a water-soluble dialkyl phosphate, is easily removed during aqueous workup, simplifying purification. organic-chemistry.orgorgsyn.org
Elimination reactions provide a classical route to the formation of alkenes and, by extension, conjugated dienes. numberanalytics.commasterorganicchemistry.com These reactions typically involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms (β-elimination). wikipedia.org The synthesis of a 1,3-diene system can be achieved through various elimination strategies, such as the double dehydrohalogenation of a dihalide. wordpress.com
For the synthesis of the dienoate moiety in the target molecule, an elimination-based approach could start from a saturated or partially saturated precursor. For example, a substrate containing leaving groups (like halides or tosylates) at positions C8 and C11 could undergo a base-mediated double elimination to generate the C7=C8 and C10=C11 diene system. The stereochemistry and regioselectivity of the elimination are governed by factors such as the nature of the base, the leaving group, and the substrate's conformation. E2 reactions, which are bimolecular and proceed through an anti-periplanar transition state, are often used to ensure high stereospecificity. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Substrate | Base | Key Feature | Product | Reference |
| E2 | Alkyl Halide | Strong, non-nucleophilic base (e.g., t-BuOK) | Bimolecular, anti-periplanar transition state | Alkene (Zaitsev or Hofmann product) | wikipedia.orgmasterorganicchemistry.com |
| E1 | Tertiary Alkyl Halide | Weak base/heat | Unimolecular, carbocation intermediate | Alkene (mixture of isomers) | numberanalytics.comwikipedia.org |
| Double Dehydrohalogenation | Vicinal or Geminal Dihalide | Strong Base | Two successive E2 reactions | Alkyne or Diene | wordpress.com |
This table summarizes key features of different elimination reaction mechanisms.
Formation of the Ketone Functionality at C-4
The introduction of the ketone group at the C-4 position is a pivotal step in the synthesis of this compound. This can be achieved through various methods, including the oxidation of a corresponding secondary alcohol precursor or the acylation of a suitable carboxylic acid derivative.
Oxidation Reactions of Precursors
The oxidation of a secondary alcohol at the C-4 position offers a direct route to the desired ketone. A variety of modern oxidation protocols can be employed to achieve this transformation with high efficiency and selectivity. wikipedia.org
Several catalytic systems have been developed for the aerobic oxidation of secondary alcohols, which are considered environmentally benign. For instance, a combination of nitric acid (HNO₃) and iron(III) chloride (FeCl₃) in a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can selectively oxidize secondary alcohols to ketones with excellent yields. nsf.gov This method is particularly advantageous as it uses molecular oxygen as the terminal oxidant and shows selectivity for secondary over primary alcohols. nsf.gov
Another green oxidation protocol involves the use of a heterogeneous nanocrystalline titanium (IV) oxide (TiO₂) catalyst with hydrogen peroxide (H₂O₂) as the oxidant. nih.govrsc.org This system is notable for its recyclability and the use of a non-toxic solvent, making it an economical and clean option. nih.govrsc.org The reaction proceeds at a moderate temperature and provides quantitative yields of the corresponding ketones. nih.govrsc.org
For substrates that may be sensitive to harsh conditions, milder oxidation reagents are preferred. The Dess-Martin periodinane (DMP) is a well-established reagent for the oxidation of alcohols to aldehydes and ketones under neutral conditions at room temperature. wikipedia.org Similarly, Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is another effective method, although it requires careful handling due to the formation of toxic byproducts. wikipedia.org
Table 1: Comparison of Selected Oxidation Methods for Secondary Alcohols
| Oxidant/Catalyst System | Conditions | Advantages | Disadvantages |
| HNO₃/FeCl₃/O₂ in HFIP | Room temperature | High selectivity for secondary alcohols, uses air as oxidant | Requires specialized fluorinated solvent |
| nano-TiO₂/H₂O₂ | Moderate temperature | Green, recyclable catalyst, high yields | May require longer reaction times |
| Dess-Martin Periodinane | Room temperature, neutral pH | Mild conditions, high yields | Stoichiometric use of a hypervalent iodine reagent |
| Swern Oxidation | Low temperature (-78 °C) | High yields, general applicability | Formation of volatile and toxic byproducts |
Acylation and Ketone Formation from Carboxylic Acid Derivatives
An alternative and powerful approach to constructing the C-4 ketone is through the acylation of a suitable nucleophile with a carboxylic acid derivative. Modern cross-coupling strategies have significantly expanded the scope and functional group tolerance of these transformations.
One such method involves the direct conversion of carboxylic acids to ketones. A synergistic approach using iridium photoredox and nickel catalysis enables the cross-coupling of in situ activated carboxylic acids with alkyltrifluoroborates. nih.govnih.govnih.gov This protocol is characterized by its mild reaction conditions and broad substrate scope, allowing for the formation of C(O)-Csp³ bonds in a single step from readily available starting materials. nih.govnih.gov
Another innovative method is the decarboxylative acylation of aliphatic carboxylic acids with thioesters, catalyzed by a photoredox-nickel system. researchgate.net This strategy allows for the construction of a wide range of asymmetrical ketones with excellent selectivity and functional group compatibility. researchgate.net The reaction proceeds via a proposed Ni(I)-Ni(II)-Ni(I)-Ni(III)-Ni(I) catalytic cycle. researchgate.net
Traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives remain relevant. For instance, the use of organolithium or Grignard reagents with activated carboxylic acid derivatives like Weinreb amides provides a reliable route to ketones. nih.gov However, these methods can be limited by their functional group compatibility. nih.gov
Table 2: Modern Acylation Methods for Ketone Synthesis
| Method | Carboxylic Acid Derivative | Coupling Partner | Catalyst System | Key Features |
| Photoredox/Nickel Dual Catalysis | Carboxylic Acid (in situ activated) | Alkyltrifluoroborate | Ir-photocatalyst/Ni-catalyst | Mild conditions, direct conversion, broad scope nih.govnih.gov |
| Decarboxylative Acylation | Aliphatic Carboxylic Acid | Thioester | Photoredox/Ni-catalyst | High selectivity, good functional group tolerance researchgate.net |
| N-heterocyclic Carbene/Photoredox Catalysis | Carboxylic Acid | Olefin | NHC/Photocatalyst | Forms β,γ-unsaturated ketones |
Chiral Synthesis and Stereocontrol in Oxodienoate Systems
Achieving stereocontrol is paramount in the synthesis of complex molecules like this compound, which contains multiple stereogenic centers and stereoisomeric double bonds.
Asymmetric Catalysis for Enantioselective Transformations
The introduction of a chiral center, for instance at the C-5 position if a substituent were present, can be achieved through various asymmetric catalytic methods. The asymmetric hydrogenation of conjugated enones is a powerful strategy for preparing optically active ketones. Chiral iridium-N,P complexes have been successfully employed for the highly enantioselective hydrogenation of both α- and β-prochiral trisubstituted enones, affording chiral ketones with excellent enantiomeric excesses (up to 99% ee).
Organocatalysis also offers a valuable alternative to metal-based catalysts. For example, the organocatalytic transfer hydrogenation of cyclic α,β-unsaturated ketones using a chiral imidazolidinone catalyst and a Hantzsch ester as the hydride source provides access to enantioenriched cyclic ketones.
The asymmetric alkylation of β-keto esters is another important method for creating stereogenic centers. Palladium-catalyzed asymmetric allylic alkylation of β-ketoesters has been shown to proceed with high enantioselectivity, providing a route to chiral ketones with a quaternary carbon center. Biocatalysis, using ketoreductases, can also be employed for the kinetic resolution of racemic β-keto esters to produce chiral compounds with high optical purity.
Table 3: Selected Asymmetric Catalytic Methods for Chiral Ketone Synthesis
| Reaction Type | Catalyst System | Substrate | Key Outcome |
| Asymmetric Hydrogenation | Chiral Ir-N,P complexes | Conjugated enones | High enantioselectivity (up to 99% ee) |
| Asymmetric Transfer Hydrogenation | Chiral imidazolidinone | Cyclic enones | Good to excellent enantioselectivities |
| Asymmetric Allylic Alkylation | Chiral Pd-ligand complexes | β-keto esters | High enantioselectivity for quaternary centers |
| Kinetic Resolution | Ketoreductases (biocatalyst) | Racemic β-keto esters | High enantiomeric excess of the desired enantiomer |
Diastereoselective Control in Carbon-Carbon Bond Formations
When a molecule already contains a chiral center, the formation of a new stereocenter must be controlled to achieve the desired diastereomer. Diastereoselective reactions are often guided by the existing stereochemistry of the substrate.
For instance, in the synthesis of highly substituted cyclohexanones through a cascade Michael-aldol reaction, excellent diastereoselectivity can be achieved. The stereochemical outcome is dictated by the transition state of the cyclization step, which is influenced by the steric and electronic properties of the substituents.
In the context of this compound, if a chiral center is present in the dienyl side chain, its influence on the formation of a new stereocenter at C-5, for example, would need to be carefully considered. The choice of reagents and reaction conditions can often be tuned to favor the formation of one diastereomer over another.
Strategies for Achieving Defined (E/Z) Configurations of the Dienyl Moieties
The stereochemistry of the dienyl moiety at C-7 and C-10 is a critical feature of the target molecule. Several modern synthetic methods allow for the stereoselective construction of conjugated dienes with defined (E/Z) configurations.
One powerful strategy is the use of transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed cross-coupling of dienyl sulfinates, formed in situ from sulfolenes, with aryl or vinyl halides can produce conjugated dienes with high regio- and stereoselectivity. This method is particularly useful for synthesizing dienes with a cis double bond.
Ring-closing metathesis (RCM) has also emerged as a valuable tool for the synthesis of macrocyclic (E,Z)- or (Z,E)-dienoates. Molybdenum-based monoaryloxide pyrrolide complexes can catalyze macrocyclic RCM to generate Z-enoates and dienoates with high stereoselectivity.
Furthermore, stereoselective methods for the synthesis of (E,Z)-1,3-dienes have been developed using strategies like the interrupted Pummerer reaction followed by ligand coupling. The stereochemical outcome of these reactions is often determined by the specific reagents and reaction pathways involved. The synthesis of abscisic acid, a natural product containing an (E,Z)-dienoic acid moiety, has also provided valuable insights into the stereocontrolled synthesis of such systems.
Table 4: Methods for Stereoselective Diene Synthesis
| Method | Key Reagents/Catalyst | Stereochemical Outcome | Reference |
| Palladium-Catalyzed Cross-Coupling | Sulfolenes, Pd-catalyst | Highly regio- and stereoselective for (Z)-dienes | |
| Ring-Closing Metathesis | Mo-based monoaryloxide pyrrolide complex | High Z/E selectivity for macrocyclic dienoates | |
| Interrupted Pummerer Reaction/Ligand Coupling | Benzothiophene S-oxides, alkyllithium reagents | (E,Z)-1,3-dienes | |
| Wittig-type Reactions | Stabilized ylides | Predominantly (E)-alkenes | General textbook knowledge |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanions | Can be tuned for (E) or (Z) selectivity | General textbook knowledge |
Exploration of Novel Catalytic Systems for Oxodienoate Synthesis
The development of novel catalytic systems is paramount in advancing the synthesis of complex molecules like this compound. Research in this area is driven by the need for milder reaction conditions, higher yields, improved stereoselectivity, and the use of more environmentally benign reagents. Key strategies that have emerged include transition metal catalysis, particularly with rhodium and copper, as well as the exploration of organocatalysis.
Rhodium-Catalyzed Conjugate Additions to Dienoates
Rhodium complexes have proven to be powerful catalysts for the conjugate addition of various nucleophiles to α,β,γ,δ-unsaturated esters (dienoates). This methodology is highly relevant for the synthesis of this compound, as it allows for the direct introduction of the dienyl side chain.
Research has demonstrated that rhodium(I) complexes can effectively catalyze the addition of aryl- and alkenylboronic acids to 2,4-dienoate esters. acs.orgacs.org The reaction outcome, leading to either 1,4- or 1,6-conjugate addition products, can be selectively controlled by the substitution pattern of the dienoate and the nature of the organoboronic acid. acs.org For the synthesis of a precursor to this compound, a 1,4-conjugate addition of a suitable dienylboronic acid to an appropriate α,β-unsaturated ketoester would be a key step.
The general mechanism involves the transmetalation of the organoboron reagent to the rhodium(I) center, followed by the insertion of the carbon-rhodium bond into the dienoate system. Subsequent protonolysis or other termination steps yield the desired product. The choice of ligands, such as phosphines or dienes, plays a crucial role in modulating the reactivity and selectivity of the rhodium catalyst. rug.nlorganic-chemistry.org
| Catalyst System | Substrate | Reagent | Product Type | Key Findings | Reference |
| [Rh(acac)(CO)₂]/ligand | 2,4-Hexadienoate | Phenylboronic acid | 1,4- and 1,6-addition | Ligand and solvent influence selectivity. | acs.org |
| Cationic Rh(I)/diphosphine | Cyclic enones | Arylboronic acids | 1,4-addition | High enantioselectivity achievable. | organic-chemistry.org |
| [RhCl(cod)]₂/KOH | Enones | Arylboronic acids | Conjugate addition | Effective at room temperature. | rug.nl |
Copper-Catalyzed 1,6-Conjugate Addition Reactions
Copper-based catalytic systems have emerged as a highly effective and often more economical alternative for conjugate addition reactions. Specifically, copper-catalyzed 1,6-conjugate addition to activated dienes provides a direct route to structures analogous to this compound.
The use of organometallic reagents, such as Grignard reagents and organozinc species, in the presence of a chiral copper catalyst allows for the asymmetric synthesis of complex molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is particularly attractive as it can establish stereocenters with high control. For the synthesis of the target molecule, a 1,6-conjugate addition of a suitable organocopper reagent, derived from a diene, to an α,β-unsaturated ester would be a viable strategy.
The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of phosphoramidite (B1245037), phosphine, and N-heterocyclic carbene (NHC) ligands have been successfully employed in copper-catalyzed conjugate additions. beilstein-journals.orgbeilstein-journals.org
| Catalyst System | Substrate | Reagent | Product Type | Key Findings | Reference |
| CuTC/Josiphos | Nitrodienoates | Trimethylaluminium | 1,6-addition | High regioselectivity and enantioselectivity. | beilstein-journals.org |
| CuBr·SMe₂/(S,R)-reversed Josiphos | Dienyl thioesters | MeMgBr | 1,6-addition | High yields and good enantioselectivities. | beilstein-journals.orgnih.gov |
| Cu(OTf)₂/chiral ligand | Cyclic dienones | Dialkylzinc | 1,6-addition | Excellent enantioselectivities with phosphoramidite ligands. | beilstein-journals.org |
Palladium-Catalyzed Methodologies
Palladium catalysts are well-known for their versatility in forming carbon-carbon bonds. In the context of synthesizing oxodienoates, palladium-catalyzed reactions offer several potential routes. One such approach involves the decarboxylative transformation of allyl β-keto esters. nih.gov This method generates a palladium enolate intermediate which can then undergo various reactions, including the formation of α,β-unsaturated ketones. While not a direct synthesis of a dienoate, this highlights the potential of palladium catalysis in constructing the core oxo-ester functionality.
Furthermore, palladium-catalyzed dehydrosilylation of silyl (B83357) enol ethers presents a method for generating α,β-unsaturated carbonyl compounds, which could serve as precursors in a subsequent conjugate addition step. acs.orgelsevierpure.com
Organocatalytic Approaches
In recent years, organocatalysis has gained significant traction as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of oxodienoates, organocatalytic strategies could involve the activation of substrates through the formation of iminium or enamine intermediates.
For instance, chiral secondary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones. While direct application to the synthesis of this compound from simple precursors might be challenging, the development of novel organocatalytic cascades holds promise for the future. researchgate.netnih.govnih.gov Research into the organocatalytic activation of dienoates or the development of novel cascade reactions involving both the oxo and diene functionalities could open up new, efficient synthetic pathways.
Chemical Reactivity and Mechanistic Investigations of the Ethyl 4 Oxoundeca 7,10 Dienoate System
Reactions of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone functionality is a cornerstone of the molecule's reactivity, acting as a versatile platform for carbon-carbon and carbon-heteroatom bond formation. This reactivity is primarily dictated by the electrophilic nature of both the carbonyl carbon (C-4) and the β-carbon (C-6) of the conjugated system.
Conjugate Additions (Michael Additions)
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the conjugated system, a position rendered electrophilic through resonance. libretexts.org For Ethyl 4-oxoundeca-7,10-dienoate, this would involve the addition of a nucleophile to the C-6 position. A wide array of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can be employed. masterorganicchemistry.comorganic-chemistry.org
The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. libretexts.org The use of soft nucleophiles, such as Gilman reagents (lithium dialkylcuprates), typically favors 1,4-addition over direct 1,2-addition to the carbonyl group. libretexts.org
Table 1: Representative Michael Additions to α,β-Unsaturated Ketones
| Nucleophile (Michael Donor) | Acceptor System | Product Type | Reference |
|---|---|---|---|
| Diethyl malonate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl compound | libretexts.org |
| Thiophenol | α,β-Unsaturated Ketone | β-Thioether ketone | masterorganicchemistry.com |
| Lithium dimethylcuprate | α,β-Unsaturated Ketone | β-Alkylated ketone | libretexts.org |
The reaction involving this compound with a generic nucleophile (Nu⁻) would proceed as follows, highlighting the formation of the enolate intermediate before quenching to the final product. The remote double bonds at C-7 and C-10 are expected to remain unaffected under these conditions.
Pericyclic Reactions: Diels-Alder Cycloadditions and Related Transformations
The α,β-unsaturated double bond of the ketone system can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgpraxilabs.com This [4+2] cycloaddition involves the reaction of a conjugated diene with the dienophile. pressbooks.pub For the Diels-Alder reaction to be efficient, the dienophile is typically rendered electron-poor by the presence of electron-withdrawing groups. libretexts.org The ketone and ester functionalities in this compound serve this purpose, activating the C-5/C-6 double bond for reaction.
A classic example would be the reaction with a reactive diene like cyclopentadiene, which is held in the requisite s-cis conformation, leading to a bicyclic adduct with high stereoselectivity. libretexts.org The reaction is concerted, meaning all bonds are formed in a single step, and the stereochemistry of the dienophile is retained in the product. praxilabs.com
Table 2: Examples of Dienophiles in Diels-Alder Reactions
| Dienophile | Diene | Key Feature | Reference |
|---|---|---|---|
| Maleic anhydride | Cyclopentadiene | Highly reactive electron-poor dienophile | libretexts.org |
| Propenal | 2,3-Dimethyl-1,3-butadiene | Electron-withdrawing group activates dienophile | pressbooks.pub |
The reaction of this compound with 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring, demonstrating the utility of this transformation in rapidly building molecular complexity.
Chemoselective Reductions of the Carbonyl Group
The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond is a common synthetic challenge. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in methanol, is a highly effective method for achieving this 1,2-reduction. wikipedia.orgacgpubs.org This method enhances the electrophilicity of the carbonyl carbon, promoting attack by the hydride at this position rather than at the β-carbon. wikipedia.org This leads to the formation of the corresponding allylic alcohol.
In contrast, other reducing agents can be chosen to selectively reduce the double bond (1,4-reduction), leaving the carbonyl group intact. For instance, a copper-catalyzed hydroboration/protodeboronation strategy has been developed for the chemoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones to furnish saturated ketones. rsc.org
Table 3: Chemoselective Reductions of α,β-Unsaturated Ketones
| Reagent System | Type of Reduction | Product | Reference |
|---|---|---|---|
| NaBH₄, CeCl₃ | 1,2-Reduction | Allylic Alcohol | wikipedia.orgacgpubs.org |
| NaBH₄ (in certain solvents) | 1,2- and 1,4-Reduction | Mixture of products | acgpubs.org |
Spectroscopic and Advanced Structural Elucidation Studies of Ethyl 4 Oxoundeca 7,10 Dienoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For Ethyl 4-oxoundeca-7,10-dienoate, a suite of NMR experiments would be required for an unambiguous assignment of its complex structure.
Advanced 1D and 2D NMR Techniques for Connectivity and Stereochemical Assignment
The proton (¹H) NMR spectrum of this compound would provide initial information on the number and types of proton environments. Key expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the adjacent methylene (B1212753) group, and complex multiplets in the vinylic region corresponding to the protons on the two double bonds. The protons adjacent to the ketone and the ester functionalities would also exhibit characteristic chemical shifts.
To decipher the intricate spin systems and establish the connectivity of the carbon skeleton, two-dimensional (2D) NMR experiments are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, allowing for the tracing of the carbon chain from the ethyl group through the aliphatic and vinylic sections.
The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by identifying the number of distinct carbon environments. The carbonyl carbons of the ketone and the ester would resonate at characteristic downfield shifts. To correlate the proton and carbon signals directly, a Heteronuclear Single Quantum Coherence (HSQC) experiment is employed. This technique maps each proton to its directly attached carbon atom.
For establishing long-range connectivities across quaternary carbons (like the carbonyls) and other heteroatoms, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. For instance, HMBC would show correlations between the protons of the ethyl group and the ester carbonyl carbon, and between the protons alpha to the ketone and the ketonic carbonyl carbon, thus confirming the placement of these functional groups.
Stereochemical assignment of the double bonds (E/Z configuration) can be determined from the coupling constants (J-values) of the vinylic protons in the high-resolution ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, which probe through-space proximity of protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-5.6 | m | 2H | -CH=CH- (C7, C8) |
| ~5.4-5.2 | m | 2H | -CH=CH₂ (C10, C11) |
| ~5.0-4.9 | m | 1H | =CH- (C10) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 2.8-2.6 | m | 4H | -CH₂-C=O, -CH₂-C=C |
| 2.5-2.3 | m | 4H | -C=O-CH₂-CH₂-C=C |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (Ketone, C4) |
| ~173 | C=O (Ester) |
| ~137-128 | Vinylic Carbons (C7, C8, C10) |
| ~115 | Vinylic Carbon (=CH₂) |
| ~61 | -OCH₂CH₃ |
| ~45-30 | Aliphatic Carbons |
| ~14 | -OCH₂CH₃ |
Conformational Analysis via NMR Spectroscopic Data
The preferred conformation of the flexible aliphatic chain in this compound can be investigated using advanced NMR techniques. Rotational barriers around single bonds and the spatial arrangement of the substituents can be inferred from detailed analysis of coupling constants and NOE data. For instance, the magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the coupled protons via the Karplus equation, providing insights into the rotamer populations. NOESY or ROESY experiments can reveal through-space correlations between protons that are distant in the primary structure but close in the folded conformation, helping to build a three-dimensional model of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Accurate Mass Determination and Elemental Composition
HRMS would provide an extremely accurate mass measurement of the molecular ion of this compound. This high precision allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other isomers or compounds with the same nominal mass. The expected monoisotopic mass for this compound (C₁₃H₁₈O₃) would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the elemental composition.
Fragmentation Pattern Analysis for Structural Features
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation of this compound. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Key expected fragmentation pathways would include:
McLafferty rearrangement: The ketonic carbonyl group could induce a characteristic McLafferty rearrangement, leading to the cleavage of the C5-C6 bond.
Cleavage alpha to the carbonyl groups: Fragmentation adjacent to the ester and ketone carbonyl groups would result in the formation of characteristic acylium ions.
Loss of the ethoxy group: The loss of the -OCH₂CH₃ radical from the ester group is a common fragmentation pathway.
Cleavage of the allylic bonds: The double bonds at C7 and C10 would direct cleavage at the allylic positions (C6 and C9).
By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to the functional groups present.
The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester. The ketone C=O stretch would typically appear around 1715 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1740 cm⁻¹. The C-O stretching of the ester would also be visible.
The C=C stretching vibrations of the two double bonds would appear in the region of 1650-1600 cm⁻¹. The =C-H stretching vibrations of the vinylic protons would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic and ethyl groups would be seen just below 3000 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations would be expected to show strong signals in the Raman spectrum. The symmetric stretching of the carbon backbone would also be more prominent in the Raman spectrum compared to the IR spectrum. Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
Optical Spectroscopy for Chiral Analysis (e.g., Circular Dichroism)
The structure of this compound contains a chiral center at the carbon atom bearing the ethyl group (C2) if the double bonds possess specific stereochemistry (e.g., (7Z, 10E) or (7E, 10Z)). The presence of chirality would render the molecule optically active, a property that can be investigated using optical rotation and circular dichroism (CD) spectroscopy. libretexts.orgjascoinc.com
Circular dichroism measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for studying the stereochemistry of ketones. The carbonyl group is a chromophore that exhibits a weak n→π* electronic transition in the UV-Vis region, which can give rise to a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can provide information about the absolute configuration of the chiral center(s) near the chromophore. rsc.orgrsc.orgroyalsocietypublishing.org
For this compound, a CD spectrum would be expected to show a signal corresponding to the n→π* transition of the ketone carbonyl. The interpretation of this spectrum, often aided by computational modeling, could elucidate the stereochemistry at C2 and potentially the conformation of the dienyl side chain.
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.com This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For this compound, which is likely an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction would be a primary challenge.
However, it is often possible to prepare crystalline derivatives of a compound for the purpose of X-ray analysis. nih.govnih.gov For example, derivatization of the ketone or ester functional groups could lead to a solid product that can be crystallized.
A successful X-ray crystallographic analysis of a derivative of this compound would provide unambiguous confirmation of its molecular structure, including the relative stereochemistry of any chiral centers. This data would be invaluable for validating the structure proposed by spectroscopic methods and for understanding its conformational preferences in the solid state. The resulting atomic coordinates could also be used to correlate the observed spectroscopic data with the molecule's three-dimensional structure.
Strategic Applications in Complex Molecule Synthesis and Materials Science
Role as a Versatile Building Block in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, the efficiency and elegance of a synthetic route often depend on the strategic use of highly functionalized building blocks. Ethyl 4-oxoundeca-7,10-dienoate, with its combination of a ketone, an ester, and a diene, represents a versatile platform from which a wide array of more complex molecules can be constructed. The ketone and ester groups offer sites for nucleophilic attack and enolate chemistry, while the diene system is amenable to a variety of cycloaddition and cross-coupling reactions. This multi-functionality allows for a stepwise and controlled elaboration of the molecular framework, making it a valuable tool for synthetic chemists.
The strategic placement of the reactive sites within the molecule allows for selective transformations. For instance, the ketone can be targeted for reduction, olefination, or amination, while the ester can be hydrolyzed, reduced, or converted to other functional groups. The diene moiety can participate in Diels-Alder reactions to form cyclic structures or undergo olefin metathesis for chain extension or cyclization. This inherent versatility makes this compound a powerful starting material for the synthesis of a diverse range of organic compounds.
Precursor in the Total Synthesis of Complex Natural Products and Their Analogues
The synthesis of natural products, often characterized by their intricate structures and potent biological activities, presents a significant challenge in organic chemistry. This compound and structurally related compounds serve as key intermediates in the synthesis of several complex natural products and their analogues.
Incorporation into Polyketide-Derived Scaffolds (e.g., Macrolactones)
Polyketides are a large and structurally diverse class of natural products that includes many important antibiotics, antifungals, and anticancer agents. researchgate.net A common structural feature of many polyketides is the macrolide, a large lactone ring. nih.gov The synthesis of these macrolactones often involves the cyclization of a long-chain hydroxy acid. wikipedia.org
This compound can be envisioned as a precursor to a segment of such a hydroxy acid. The ester group can be hydrolyzed to the corresponding carboxylic acid, and the ketone can be stereoselectively reduced to a hydroxyl group. The diene functionality can be further elaborated or can be a key feature of the final natural product. The synthesis of macrolides often relies on the ability to construct complex carbon chains with precise stereochemical control, and building blocks like this compound provide a means to introduce key functional groups and unsaturation at specific positions. The development of novel macrolides with enhanced biological potency often involves the synthesis and incorporation of modified building blocks. nih.govnih.gov
| Macrolide-Related Synthetic Strategies | Description |
| Macrolactonization | Intramolecular esterification of a hydroxy acid to form a large cyclic ester (lactone). |
| Stereoselective Reduction | Conversion of a ketone to a hydroxyl group with a specific three-dimensional orientation. |
| Olefin Metathesis | A reaction that allows for the cutting and rearranging of carbon-carbon double bonds to form new olefins. |
Synthetic Approaches towards Analogs of Biologically Active Compounds (e.g., Pateamine A, Pinnaic Acid)
The synthesis of analogues of potent natural products is a crucial strategy in medicinal chemistry to improve efficacy, reduce toxicity, and probe structure-activity relationships.
Pateamine A , a marine natural product, possesses potent anticancer and immunosuppressive properties. nih.gov A key structural feature of Pateamine A is a macrolide ring containing a (Z,E)-configured dienoate. The synthesis of this dienoate moiety is a significant challenge due to the potential for isomerization to the more stable (E,E)-isomer. researchgate.net Synthetic strategies have been developed that involve the late-stage formation of this sensitive dienoate system, for example, through the iron-catalyzed ring-opening of a pyrone precursor. researchgate.netnih.govnih.gov A building block like this compound contains the core diene and ester functionalities, making it a conceptually relevant starting point for the synthesis of the seco-acid that is cyclized to form the macrolide core of Pateamine A analogues.
Pinnaic acid and its structural relative, halichlorine, are marine alkaloids that exhibit interesting biological activities, including anti-inflammatory and anticancer effects. rsc.orgrsc.org The total synthesis of these complex molecules has been the subject of extensive research. rsc.orgresearchgate.netnih.govnih.gov These molecules feature a complex azaspirocyclic core and an unsaturated side chain. While not a direct precursor to the entire molecule, a functionalized dienoate ester like this compound could potentially be used to construct the side chain portion of Pinnaic acid analogues through methods such as Horner-Wadsworth-Emmons reactions. nih.gov
Application in Divergent Synthetic Strategies for Molecular Libraries
The discovery of new drugs and bioactive molecules is greatly accelerated by the synthesis and screening of molecular libraries—large collections of structurally related compounds. Divergent synthesis is a powerful strategy for creating such libraries, where a common intermediate is converted into a wide range of final products through various chemical transformations.
This compound, with its multiple functional groups, is an ideal starting point for a divergent synthetic approach. The ketone, ester, and diene can each be reacted independently or in sequence to generate a diverse set of molecules. For example, the ketone can be converted to a variety of substituted alkenes or amines. The ester can be transformed into a library of amides or other esters. The diene can undergo a range of cycloaddition reactions with different dienophiles to create a variety of cyclic scaffolds. This strategy allows for the rapid generation of a large number of compounds for biological screening, increasing the probability of identifying new lead compounds for drug development. The synthesis of libraries of natural product-like molecules based on the pinnaic acid core is an example of this approach. rsc.org
Potential as a Monomer or Precursor for Polymer Synthesis
The diene functionality in this compound suggests its potential use as a monomer in polymerization reactions. Diene polymers, such as natural rubber, are known for their unique elastic properties. openstax.orglibretexts.org
One potential route for the polymerization of this compound is through Acyclic Diene Metathesis (ADMET) polymerization. orgoreview.com This method uses a transition metal catalyst to link together α,ω-dienes, forming long polymer chains with the elimination of a small volatile alkene. The ester and ketone functionalities within the monomer unit could impart unique properties to the resulting polymer, such as increased polarity, altered solubility, and potential for post-polymerization modification.
Another possibility is the use of Ziegler-Natta catalysts , which are widely used for the stereospecific polymerization of dienes. orgoreview.com This could potentially lead to polymers with controlled cis/trans stereochemistry of the double bonds in the polymer backbone, which would have a significant impact on the material's properties.
Furthermore, the molecule could be a precursor to macrolactones which can undergo Ring-Opening Polymerization (ROP) to produce polyesters. bas.bg This approach is of growing interest for creating biodegradable and biocompatible polymers from renewable resources. The specific structure of the macrolactone derived from this compound would influence the properties of the resulting polyester.
| Potential Polymerization Methods | Description |
| Acyclic Diene Metathesis (ADMET) | A condensation-type polymerization of α,ω-dienes catalyzed by transition metals. |
| Ziegler-Natta Polymerization | A method for producing stereoregular polymers from dienes using titanium and aluminum-based catalysts. |
| Ring-Opening Polymerization (ROP) | A chain-growth polymerization where the monomer is a cyclic compound, such as a lactone. |
Molecular Interactions and Mechanistic Studies in Vitro Context
Exploration of Biomimetic Transformations Involving Oxodienoate Structures
There is currently no available research that explores the biomimetic transformations involving Ethyl 4-oxoundeca-7,10-dienoate. Scientific investigations into how this specific compound might undergo transformations that mimic natural biological processes have not been documented. Such studies would be valuable for understanding its potential metabolic pathways and reactivity in a biological environment, but this remains an uninvestigated area.
Investigation of Enzymatic Recognition and Biocatalytic Modifications (in vitro)
Detailed in vitro studies on the enzymatic recognition and subsequent biocatalytic modification of this compound are absent from the current scientific literature. There are no published findings that identify specific enzymes capable of recognizing this compound as a substrate or that detail any resulting modifications. Research in this area would be crucial for determining its metabolic fate and potential for bio-based synthesis or degradation.
Studies on Interactions with Model Biological Systems (e.g., membranes, proteins) at a molecular level (in vitro)
There is a lack of published research on the molecular interactions of this compound with model biological systems. No in vitro studies were found that investigate how this compound might interact with artificial cell membranes, isolated proteins, or other model systems. Consequently, data on its potential to permeate membranes, bind to specific proteins, or induce conformational changes at a molecular level are not available.
Data Tables
Due to the absence of specific research findings for this compound in the areas outlined, no data is available to be presented in tabular format.
| Parameter | Value |
| Biomimetic Transformation Products | No data available |
| Recognizing Enzymes | No data available |
| Biocatalytic Modification Types | No data available |
| Protein Binding Affinity (Kd) | No data available |
| Membrane Permeability Coefficient | No data available |
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Oxodienoate Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of Ethyl 4-oxoundeca-7,10-dienoate is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for its synthesis. This includes the utilization of renewable starting materials, the use of less hazardous solvents, and the design of processes that minimize waste and energy consumption. Atom-economical reactions, such as catalytic C-H activation and tandem reactions, will be at the forefront of these efforts, aiming to construct the complex oxodienoate framework in a more efficient and sustainable manner. The exploration of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, also presents a promising avenue for the green synthesis of this compound.
Exploration of Organocatalytic and Photoredox Catalytic Transformations
The fields of organocatalysis and photoredox catalysis have revolutionized synthetic chemistry, offering novel pathways for the construction of complex molecules. For this compound, these methodologies hold significant promise. Organocatalysis, using small organic molecules as catalysts, can facilitate asymmetric syntheses, leading to the selective formation of specific stereoisomers of the oxodienoate. This is particularly important for applications where chirality plays a crucial role.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, opens up new avenues for bond formation under mild conditions. The application of photoredox catalysis to the synthesis of this compound could enable novel disconnection approaches and the use of previously unreactive starting materials. The combination of organocatalysis and photoredox catalysis, known as synergistic catalysis, is an especially exciting area that could lead to highly efficient and selective synthetic routes.
Design and Synthesis of Conformationally Restricted Analogues
To better understand the structure-activity relationship of this compound and to potentially enhance its desired properties, the design and synthesis of conformationally restricted analogues are crucial. By introducing cyclic constraints or other rigid structural elements into the molecule, researchers can limit the number of accessible conformations. This allows for a more precise investigation of the bioactive conformation and can lead to the development of analogues with improved potency, selectivity, and metabolic stability. Techniques such as ring-closing metathesis and intramolecular cyclizations will be instrumental in the synthesis of these constrained analogues.
Advanced in situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the development of more efficient synthetic protocols. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reaction progress. By observing the formation of intermediates and byproducts as they occur, researchers can gain valuable insights into the reaction kinetics and mechanism. This information is invaluable for identifying reaction bottlenecks, optimizing reaction conditions, and ensuring the safe and efficient scale-up of the synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
